molecular formula C22H23N3O2 B10951576 [4-(3-Methylbenzyl)piperazin-1-yl](5-phenyl-1,2-oxazol-3-yl)methanone

[4-(3-Methylbenzyl)piperazin-1-yl](5-phenyl-1,2-oxazol-3-yl)methanone

Cat. No.: B10951576
M. Wt: 361.4 g/mol
InChI Key: GHYYMXWDMUAJKW-UHFFFAOYSA-N
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Description

4-(3-METHYLBENZYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a 3-methylbenzyl group and an isoxazole ring substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-METHYLBENZYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the 3-methylbenzyl group through a nucleophilic substitution reaction. The isoxazole ring is then introduced via a cyclization reaction involving appropriate precursors. The final step involves the coupling of the piperazine and isoxazole derivatives under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides. Reduction : Reduction reactions can target the isoxazole ring, converting it to a more saturated heterocycle. Substitution : The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce saturated heterocycles. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals. Biology Medicine : The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry : It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(3-METHYLBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The isoxazole ring may interact with enzymes involved in inflammatory pathways, inhibiting their activity and reducing inflammation. The compound’s overall effect is a result of these interactions, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(3-METHYLBENZYL)PIPERAZINOMETHANONE lies in its combined structural features, which confer specific biological activities and make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

[4-[(3-methylphenyl)methyl]piperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone

InChI

InChI=1S/C22H23N3O2/c1-17-6-5-7-18(14-17)16-24-10-12-25(13-11-24)22(26)20-15-21(27-23-20)19-8-3-2-4-9-19/h2-9,14-15H,10-13,16H2,1H3

InChI Key

GHYYMXWDMUAJKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4

Origin of Product

United States

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